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Compound of Interest

Compound Name: Upidosin

Cat. No.: B1683729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of Upidosin
(Tamsulosin) with various adrenergic receptor subtypes. The information presented herein is

supported by experimental data to aid in research and drug development.

Upidosin, the brand name for the alpha-1 adrenergic receptor antagonist Tamsulosin, is

primarily prescribed for the treatment of benign prostatic hyperplasia (BPH).[1] Its therapeutic

efficacy is rooted in its selective antagonism of specific adrenergic receptor subtypes.

Understanding its cross-reactivity is crucial for elucidating its mechanism of action and potential

side effects.

Adrenergic Receptor Selectivity Profile of
Tamsulosin
Tamsulosin exhibits a distinct selectivity profile for alpha-1 adrenergic receptor subtypes.[2][3] It

shows a higher affinity for α1A and α1D receptors compared to the α1B subtype.[2][4] This

selectivity is clinically significant, as the α1A subtype is predominant in the prostate, and its

blockade leads to smooth muscle relaxation and improved urinary flow with a lower incidence

of cardiovascular side effects, such as orthostatic hypotension, which are associated with the

blockade of α1B receptors in vascular smooth muscle.
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While comprehensive quantitative binding data for Tamsulosin at alpha-2 (α2) and beta (β)

adrenergic receptors is not readily available in published literature, studies on its functional

effects suggest a lack of significant activity at these receptor families. For instance, a study on

the effect of Tamsulosin on the airways, where both alpha-1 and beta-2 adrenergic receptors

are present, showed no significant change in bronchomotor tonus, suggesting minimal

interaction with beta-2 receptors.

The following table summarizes the binding affinities of Tamsulosin for various adrenergic

receptor subtypes based on available experimental data.

Adrenergic
Receptor
Subtype

Binding
Affinity (pKi)

Binding
Affinity (pKB)

Binding
Affinity (Kd) in
pM

Reference(s)

Alpha-1A (α1A) 10.38
10.0 (human

prostate)

70 (guinea pig

liver)

Alpha-1B (α1B) 9.33

8.9-9.2 (rat

spleen, rabbit

corpus

cavernosum)

510 (rat liver)

Alpha-1D (α1D) 9.85 10.1 (rat aorta) -

Alpha-2 (α2) Not Reported Not Reported Not Reported -

Beta (β) Not Reported Not Reported Not Reported -

Signaling Pathways of Adrenergic Receptors
The following diagrams illustrate the primary signaling pathways associated with alpha-1,

alpha-2, and beta-adrenergic receptors.
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Alpha-1 Adrenergic Receptor Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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